![molecular formula C16H16ClN3O B7519186 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol, also known as CBR-5884, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in a variety of physiological processes such as inflammation, pain, and neuronal signaling.
Mécanisme D'action
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol acts as a selective antagonist of the GPR35 receptor, which is expressed in various tissues including the brain, immune cells, and the gastrointestinal tract. The exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is not fully understood, but it is thought to inhibit the downstream signaling pathways activated by GPR35 activation. This may lead to the modulation of various physiological processes such as inflammation, pain, and neuronal signaling.
Biochemical and physiological effects:
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce neuropathic pain, decrease inflammation, and regulate dopamine release. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol in lab experiments is its selectivity for the GPR35 receptor. This allows for the specific modulation of downstream signaling pathways without affecting other receptors or signaling pathways. However, one limitation of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol. One area of interest is its potential therapeutic applications in various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and its downstream signaling pathways. Other potential future directions include the development of more potent analogs of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and the investigation of its effects on other physiological processes beyond its known targets.
Méthodes De Synthèse
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group of 2-aminobenzimidazole with a Boc group. This is followed by the reaction of the protected amine with 2-chlorobenzyl chloride, which leads to the formation of the intermediate compound. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to yield 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol.
Applications De Recherche Scientifique
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as anti-inflammatory effects in models of colitis and asthma. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been investigated for its potential role in regulating neuronal signaling, particularly in the context of dopamine release and synaptic plasticity.
Propriétés
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-16(20)18-9-10-21/h1-8,21H,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRVZZDQBLLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.